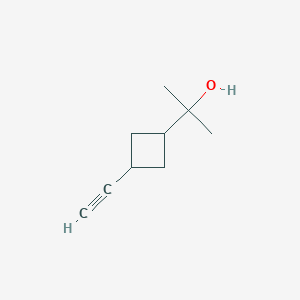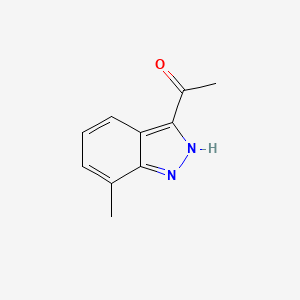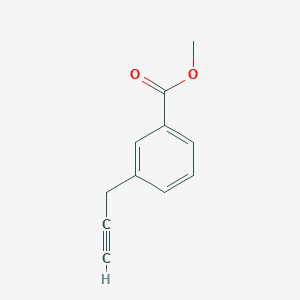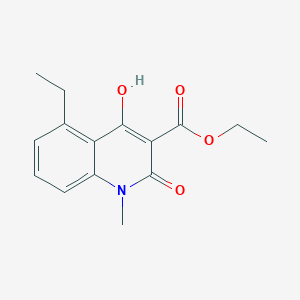
1-(Chloromethyl)-3-iodo-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-3-iodo-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a chloromethyl group, an iodine atom, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
One common method is the radical trifluoromethylation of benzene derivatives . The chloromethyl group can be introduced through a chloromethylation reaction, often using formaldehyde and hydrochloric acid in the presence of a catalyst . The final step involves the iodination of the benzene ring, which can be achieved using iodine and an oxidizing agent such as nitric acid .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Chloromethyl)-3-iodo-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming products such as benzyl ethers and benzyl amines.
Oxidation and Reduction: The compound can be oxidized to form corresponding benzaldehyde derivatives or reduced to form benzyl alcohol derivatives.
Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Chloromethyl)-3-iodo-2-(trifluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-iodo-2-(trifluoromethyl)benzene involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes . The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity . The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
1-(Chloromethyl)-3-iodo-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(Chloromethyl)-3-(trifluoromethyl)benzene: Lacks the iodine atom, resulting in different reactivity and applications.
1-Chloro-4-(trifluoromethyl)benzene: Has the chlorine atom directly attached to the benzene ring, leading to different chemical properties and uses.
Trifluorotoluene: Contains only the trifluoromethyl group, making it less versatile in chemical reactions compared to this compound.
The unique combination of functional groups in this compound makes it a valuable compound for various applications, distinguishing it from its analogs.
Properties
Molecular Formula |
C8H5ClF3I |
|---|---|
Molecular Weight |
320.48 g/mol |
IUPAC Name |
1-(chloromethyl)-3-iodo-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5ClF3I/c9-4-5-2-1-3-6(13)7(5)8(10,11)12/h1-3H,4H2 |
InChI Key |
KCEYLXZOBRYBOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(F)(F)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Bromo-6-chloropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13028036.png)
![(1R,3S,4S)-Ethyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13028039.png)
![cis-6-Fluoro-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine](/img/structure/B13028044.png)

![(1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethylbenzoate](/img/structure/B13028054.png)





